(1S,2R)-2-phenylcyclohexan-1-amine
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Overview
Description
(1S,2R)-2-phenylcyclohexan-1-amine is a chiral amine compound characterized by its unique stereochemistry. The compound consists of a cyclohexane ring substituted with a phenyl group and an amine group, with specific stereochemistry at the 1 and 2 positions. This stereochemistry is denoted by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-phenylcyclohexan-1-amine can be achieved through several methods, including asymmetric synthesis and resolution of racemic mixtures. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-phenylcyclohexanone, using chiral reducing agents or catalysts to achieve the desired stereochemistry . Another method involves the use of chiral auxiliaries or ligands in the synthesis process to direct the formation of the (1S,2R) isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. Enantioselective hydrogenation and enzymatic resolution are commonly employed techniques to achieve high yields and enantiomeric purity . The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or alcohol.
Substitution: Nitrated, halogenated, or sulfonated phenyl derivatives.
Scientific Research Applications
(1S,2R)-2-phenylcyclohexan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-phenylcyclohexan-1-amine: A diastereomer with different stereochemistry at the 2-position.
(1R,2R)-2-phenylcyclohexan-1-amine: An enantiomer with opposite stereochemistry at both chiral centers.
(1R,2S)-2-phenylcyclohexan-1-amine: Another enantiomer with opposite stereochemistry at the 1-position.
Uniqueness
(1S,2R)-2-phenylcyclohexan-1-amine is unique due to its specific (1S,2R) configuration, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound in research and industrial contexts .
Properties
Molecular Formula |
C12H17N |
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Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S,2R)-2-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m1/s1 |
InChI Key |
KLJIPLWGNJQJRM-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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